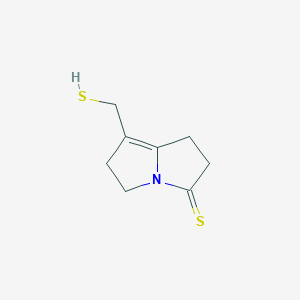
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically involves the reaction of a suitable pyrrolizine precursor with a sulfanylmethylating agent. One common method includes the use of formaldehyde and thiols under heating or ultrasonic (microwave) radiation in water . The reaction conditions often require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups in proteins is a key aspect of its biological activity .
Comparison with Similar Compounds
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-one
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfoxide
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfone
Comparison: Compared to its similar compounds, 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is unique due to its thione group, which imparts distinct reactivity and biological activity. The presence of the thione group allows for specific interactions with biological molecules that are not possible with the corresponding sulfoxide or sulfone derivatives .
Biological Activity
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a compound of interest due to its potential biological activities. This article aims to consolidate the available data on its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C₇H₉N₃S₂
- Molecular Weight : 189.29 g/mol
- CAS Number : 347380-76-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under specific conditions to yield the desired thione structure. The methods may vary, but a common approach includes the use of thioketones and amines in a controlled environment to ensure high yields and purity.
Antimicrobial Activity
Research has demonstrated that compounds within the pyrrolizine family exhibit significant antimicrobial properties. For instance, related thione derivatives have shown effectiveness against various bacterial strains. A study reported that certain thiotetrahydropyridines displayed notable antibacterial activity against Moraxella catarrhalis and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
Antiproliferative Effects
In vitro studies have indicated that similar compounds exhibit antiproliferative activity against cancer cell lines. For example, fluorinated derivatives of pyrrolizines were evaluated for their effects on breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell proliferation . Although specific data on this compound is limited, its structural similarities suggest potential for similar activity.
The mechanisms through which these compounds exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For instance, some thiones may act as enzyme inhibitors or modulate signaling pathways relevant to cell growth and survival.
Case Studies
- Antimicrobial Study : A recent investigation into related thione compounds found that they inhibited bacterial growth effectively compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents from this chemical class .
- Cancer Research : In another study focusing on pyrrolizine derivatives, researchers identified significant antiproliferative effects against various cancer cell lines. The findings suggested that modifications in the molecular structure could enhance efficacy and selectivity towards cancer cells .
Data Summary Table
Properties
CAS No. |
651043-97-9 |
|---|---|
Molecular Formula |
C8H11NS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
7-(sulfanylmethyl)-1,2,5,6-tetrahydropyrrolizine-3-thione |
InChI |
InChI=1S/C8H11NS2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h10H,1-5H2 |
InChI Key |
KBTZSSJJPZVDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N2C1=C(CC2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















